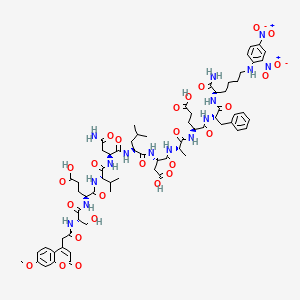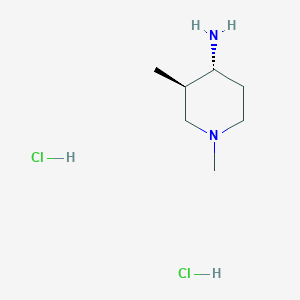![molecular formula C18H19NO2 B6416584 3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261961-69-6](/img/structure/B6416584.png)
3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95% (hereafter referred to as 3-[4-(PPCP)95%]) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and contains a piperidine ring. 3-[4-(PPCP)95%] has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool for scientific research.
Wirkmechanismus
3-[4-(PPCP)95%] has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-[4-(PPCP)95%] can reduce inflammation and pain.
Biochemical and Physiological Effects
3-[4-(PPCP)95%] has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of COX-2, which can reduce inflammation and pain. It has also been found to inhibit the activity of other enzymes, such as lipoxygenase and cyclooxygenase-1 (COX-1). In addition, 3-[4-(PPCP)95%] has been found to have an anti-inflammatory effect and to reduce the production of cytokines, which are molecules involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[4-(PPCP)95%] in laboratory experiments is its ability to act as an inhibitor of COX-2 and other enzymes. This makes it a useful tool for studying the effects of drugs on cells. However, 3-[4-(PPCP)95%] can also have unwanted side effects, such as the inhibition of other enzymes, which may interfere with the results of the experiment.
Zukünftige Richtungen
The future of 3-[4-(PPCP)95%] research is wide open. Some possible future directions include the development of new and improved synthesis methods, the exploration of its potential therapeutic applications, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to explore the effects of 3-[4-(PPCP)95%] on other enzymes and to investigate its effects on other physiological processes.
Synthesemethoden
3-[4-(PPCP)95%] can be synthesized from phenol and piperidine-1-carbonyl chloride. The reaction is catalyzed by a strong base, such as sodium hydroxide, and proceeds in two steps. In the first step, the piperidine-1-carbonyl chloride reacts with phenol to form a phenol-piperidine-1-carbonyl chloride adduct. In the second step, the adduct is hydrolyzed to form 3-[4-(PPCP)95%].
Wissenschaftliche Forschungsanwendungen
3-[4-(PPCP)95%] has been used in a variety of scientific research applications, such as the synthesis of peptides, the study of enzyme kinetics, and the study of the effects of drugs on cells. It has also been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug naproxen and the anti-cancer drug paclitaxel.
Eigenschaften
IUPAC Name |
[4-(3-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-6-4-5-16(13-17)14-7-9-15(10-8-14)18(21)19-11-2-1-3-12-19/h4-10,13,20H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIHRUTVKUXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683647 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261961-69-6 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)





![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)
